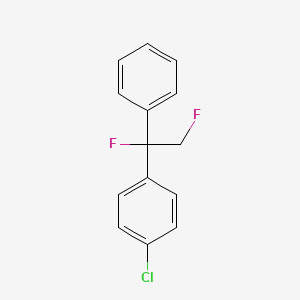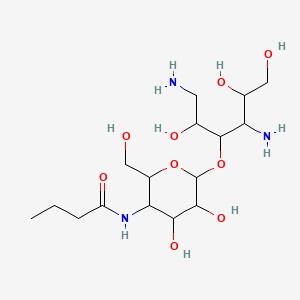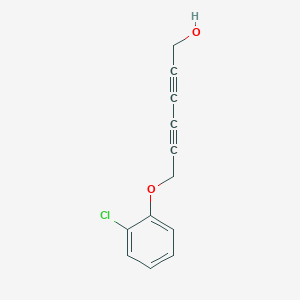
2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound features bromomethyl and bromophenyl substituents, making it a brominated derivative of dioxolane. Brominated compounds are often used in various chemical reactions due to the reactivity of the bromine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane typically involves the reaction of appropriate brominated precursors with dioxolane derivatives. One common method includes the bromination of 2-(methyl)-2-(4-phenyl)-4-phenyl-1,3-dioxolane using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for efficient and scalable synthesis of the compound.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, forming de-brominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of brominated compounds with biological activity.
Medicine: Exploration of its derivatives for pharmaceutical applications, such as antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane involves the reactivity of the bromine atoms. These atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-2-(4-chlorophenyl)-4-phenyl-1,3-dioxolane
- 2-(Iodomethyl)-2-(4-iodophenyl)-4-phenyl-1,3-dioxolane
- 2-(Methyl)-2-(4-methylphenyl)-4-phenyl-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, iodo, or methyl analogs. Bromine atoms are more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
属性
CAS 编号 |
59362-74-2 |
|---|---|
分子式 |
C16H14Br2O2 |
分子量 |
398.09 g/mol |
IUPAC 名称 |
2-(bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H14Br2O2/c17-11-16(13-6-8-14(18)9-7-13)19-10-15(20-16)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI 键 |
LPUCUNPBRGFDTE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Acetyl-8-ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14596786.png)
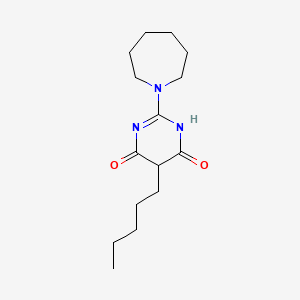
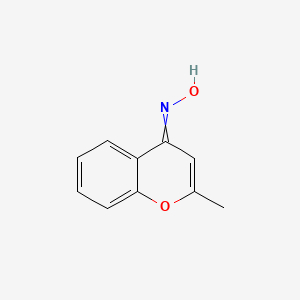
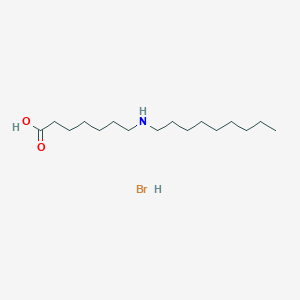
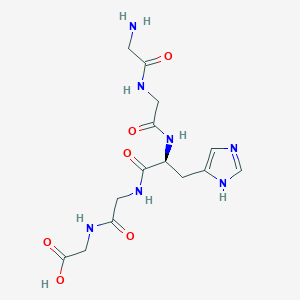
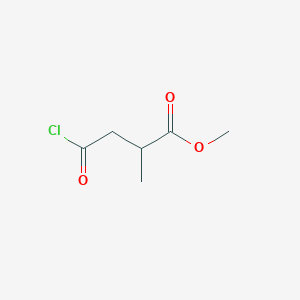
![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
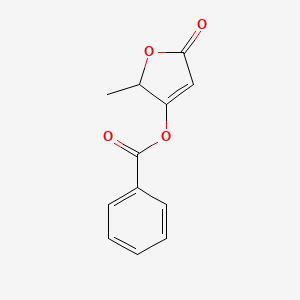
![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
